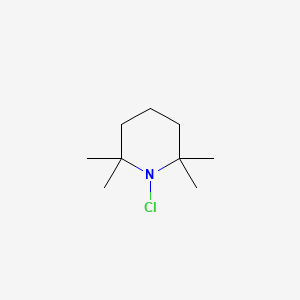
1-Chloro-2,2,6,6-tetramethylpiperidine
Descripción general
Descripción
1-Chloro-2,2,6,6-tetramethylpiperidine, also known as this compound, is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Stabilization
One of the primary applications of 1-Chloro-2,2,6,6-tetramethylpiperidine is as a stabilizer for organic materials , particularly synthetic polymers. It functions effectively as a light stabilizer , heat stabilizer , and oxidation stabilizer , enhancing the durability and lifespan of polymers such as polyethylene and polypropylene.
Key Properties:
- Light Stability : Protects polymers from degradation due to UV radiation.
- Heat Stability : Prevents thermal degradation during processing and application.
- Oxidation Stability : Reduces oxidative degradation caused by environmental factors.
A patent (US5496875A) highlights its effectiveness in improving the stability of various polymer types, including polyisobutylene and polybutadiene .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their antiviral properties . Research has identified small molecules containing this compound that can act as entry inhibitors against viruses. For instance, studies have synthesized compounds linked by oxalamide to p-halide-substituted phenyl groups that exhibited antiviral activity in vitro .
Case Study: Antiviral Activity
A study focused on synthesizing derivatives of 2,2,6,6-tetramethylpiperidine found that certain modifications led to improved antiviral potency against specific viral strains while maintaining lower toxicity levels . This illustrates the compound's potential in developing therapeutic agents.
Synthesis of Novel Compounds
This compound serves as a versatile precursor in organic synthesis. It can be transformed into various derivatives that possess biological activity, such as anticancer and antimicrobial agents.
Notable Applications:
- Thienopyridine Derivatives : These compounds have shown promise in treating cancer and other diseases due to their diverse pharmacological activities .
- Hybrid Molecules : The compound can be used to create hybrid molecules that combine different pharmacophores for enhanced biological efficacy .
Redox Catalysis
The derivatives of this compound are also explored for their roles as redox catalysts in chemical reactions. These compounds can facilitate oxidation reactions that are crucial in synthesizing complex organic molecules .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Stabilization | Used to enhance light, heat, and oxidation stability of synthetic polymers | Increased durability and longevity |
| Medicinal Chemistry | Serves as a precursor for antiviral agents | Potential therapeutic applications |
| Synthesis of Novel Compounds | Facilitates the creation of biologically active derivatives | Development of new drugs with enhanced efficacy |
| Redox Catalysis | Acts as a catalyst in oxidation reactions | Efficient synthesis pathways |
Propiedades
Número CAS |
32579-76-3 |
|---|---|
Fórmula molecular |
C9H18ClN |
Peso molecular |
175.7 g/mol |
Nombre IUPAC |
1-chloro-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H18ClN/c1-8(2)6-5-7-9(3,4)11(8)10/h5-7H2,1-4H3 |
Clave InChI |
IWJCQGWZUOWZIZ-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1Cl)(C)C)C |
SMILES canónico |
CC1(CCCC(N1Cl)(C)C)C |
Key on ui other cas no. |
32579-76-3 |
Sinónimos |
1-chloro-2,2,6,6-tetramethylpiperidine TMPCl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













